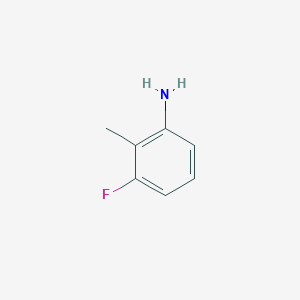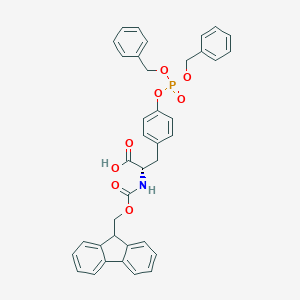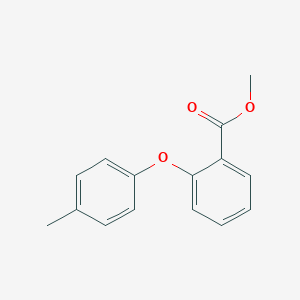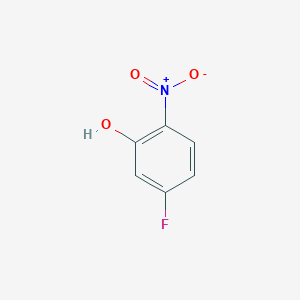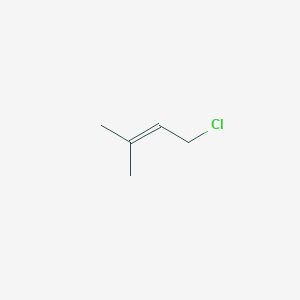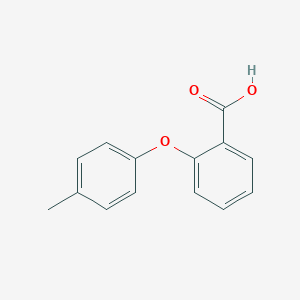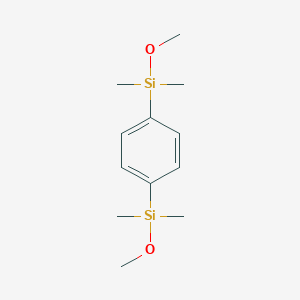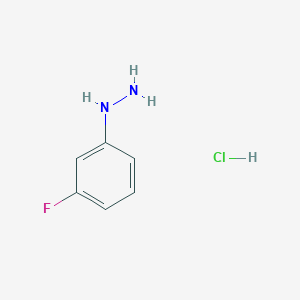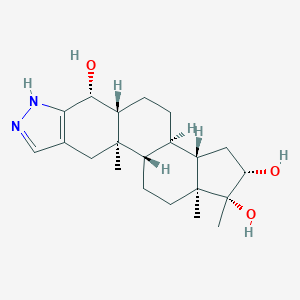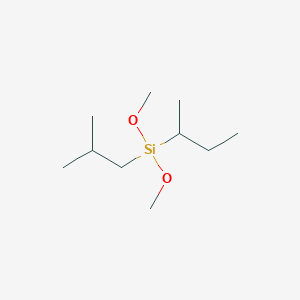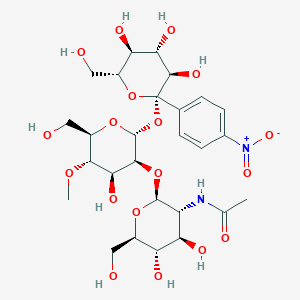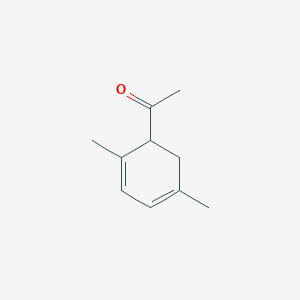
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMDD is an aromatic ketone that is commonly used in the synthesis of various organic compounds. The compound has a molecular formula of C11H14O and a molecular weight of 162.23 g/mol.
Wirkmechanismus
The exact mechanism of action of 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone is not yet fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in oxidative stress and inflammation. 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has also been shown to modulate the expression of genes involved in various cellular processes, including cell growth and differentiation.
Biochemische Und Physiologische Effekte
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has been shown to exert significant effects on various biochemical and physiological processes. The compound has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has several advantages as a research tool. The compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several exciting future directions for research on 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone. One area of interest is the development of new drugs based on the compound's antioxidant and anti-inflammatory properties. Another area of interest is the investigation of 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone's potential as an antimicrobial agent. Further research is also needed to fully elucidate the compound's mechanism of action and its effects on various physiological processes.
Synthesemethoden
The synthesis of 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone can be achieved through several methods. One of the most common methods involves the reaction of 2,5-dimethylcyclohexane-1,4-dione with ethyl magnesium bromide in the presence of a catalyst. The resulting product is then treated with acid to obtain 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone. Another method involves the reaction of 2,5-dimethylcyclohexanone with ethylmagnesium bromide followed by oxidation with chromium trioxide.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has been extensively studied for its potential applications in various fields of science. The compound has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs. 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi, making it a potential alternative to conventional antibiotics.
Eigenschaften
CAS-Nummer |
128359-47-7 |
|---|---|
Produktname |
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-(2,5-dimethylcyclohexa-2,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-5,10H,6H2,1-3H3 |
InChI-Schlüssel |
KMMDAEPLWUADMI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(C1)C(=O)C)C |
Kanonische SMILES |
CC1=CC=C(C(C1)C(=O)C)C |
Synonyme |
Ethanone, 1-(2,5-dimethyl-2,4-cyclohexadien-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



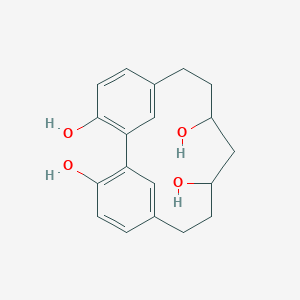
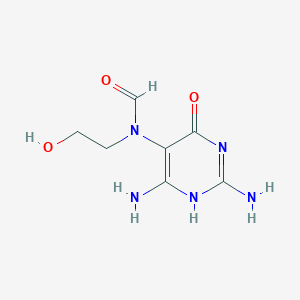
![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)
